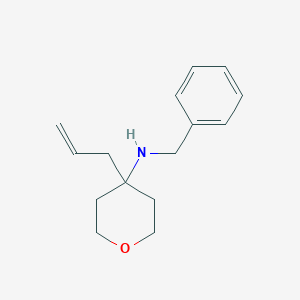

N-Benzyl-4-prop-2-enyloxan-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyl-4-prop-2-enyloxan-4-amine is a versatile organic compound with the molecular formula C15H21NO and a molecular weight of 231.3 g/mol . This compound features a benzyl group attached to an oxan-4-amine structure with a prop-2-enyl substituent. It is used in various research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-prop-2-enyloxan-4-amine typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. One common method is the ring-opening reaction of an oxirane with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing in large reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .

化学反応の分析

Formation of the Oxane Core

The oxane ring (tetrahydropyran) is typically synthesized via cyclization of a diol intermediate. For example, diols such as 1,4-pentanediol can undergo acid-catalyzed cyclization to form oxane derivatives . In the case of N-Benzyl-4-prop-2-enyloxan-4-amine , the oxane ring likely arises from a similar diol precursor, with subsequent functionalization at the 4-position.

Incorporation of the Prop-2-enyl (Allyl) Substituent

The allyl group is introduced via allylation , which may involve:

-

Allylation of the amine : Reaction of the oxane-derived amine with allyl bromide or allyl chloride under basic conditions (e.g., NaOH in THF) .

-

Post-cyclization functionalization : If the oxane ring is formed first, the allyl group could be added via subsequent alkylation or cross-metathesis .

SN2 Alkylation with Benzyl Bromide

The reaction proceeds via backside attack of the amine on benzyl bromide, forming a stable benzylated intermediate . This step is critical for introducing the N-benzyl group.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzyl bromide | Triethylamine, acetonitrile, 70°C | 73–79% |

Allylation via Nucleophilic Substitution

The allyl group is added through similar SN2 mechanisms. For example, allyl bromide reacts with the amine to form the prop-2-enyl substituent.

Spectroscopic Analysis

-

¹H NMR : Confirms the presence of aromatic protons (benzyl), allylic protons (prop-2-enyl), and oxane ring protons.

-

¹³C NMR : Identifies carbon environments, including the quaternary amine and allyl carbons .

-

IR Spectroscopy : Detects NH stretching (3300–3500 cm⁻¹) and allyl C-H vibrations (1650–1600 cm⁻¹) .

Crystallographic Data

Single-crystal X-ray diffraction can reveal the molecular geometry. For similar compounds (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide), bond lengths (S1-N1: 1.636 Å) and torsion angles (C1-S1-N1-C11: 84.2°) are critical for structural validation .

Potential Uses

Compounds with N-benzyl and allyl groups are explored for therapeutic applications, including anti-inflammatory and antimicrobial activities . For example, N-Benzyl-N-methyldecan-1-amine derivatives show efficacy in inflammatory bowel disease and rheumatoid arthritis models .

Derivatization

科学的研究の応用

Chemical Properties and Structure

N-Benzyl-4-prop-2-enyloxan-4-amine belongs to a class of organic compounds characterized by a benzyl group attached to an oxanamine structure. Its molecular formula is C17H21NO, with a molecular weight of approximately 271.36 g/mol. The structural features of this compound enable it to interact with biological targets effectively, which is crucial for its applications in drug discovery.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in cellular models. These effects are mediated through the inhibition of key signaling pathways involved in inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . This positions this compound as a candidate for developing new antimicrobial agents.

Case Study 1: Anti-inflammatory Effects

A study involving the administration of this compound in animal models of inflammatory bowel disease showed promising results. The compound significantly reduced colonic inflammation and improved histological scores compared to control groups. The reduction in inflammatory markers was attributed to the compound's ability to modulate immune responses and inhibit inflammatory cell infiltration .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against clinical isolates of E. coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as effective antimicrobial agents .

Data Tables

作用機序

The mechanism of action of N-Benzyl-4-prop-2-enyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .

類似化合物との比較

Similar Compounds

N-Benzyl-4-prop-2-en-1-yl-oxan-4-amine: Similar structure but with different substituents.

N-Benzyl-4-prop-2-en-1-yl-oxan-4-amine derivatives: Various derivatives with modifications on the benzyl or oxan-4-amine moiety.

Uniqueness

N-Benzyl-4-prop-2-enyloxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

N-Benzyl-4-prop-2-enyloxan-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews existing literature on the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting key findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions to achieve the desired molecular structure. While specific synthetic routes for this compound are not extensively documented, related compounds such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their biological activity against Mycobacterium tuberculosis . This suggests that similar synthetic strategies may be applicable for this compound.

Anticancer Activity

Recent studies indicate that derivatives of benzyl compounds exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of various α-benzyl monoxime derivatives against leukemia and breast cancer cell lines, demonstrating their potential as non-cytotoxic agents . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

| Compound | Cancer Type | IC50 (µM) | Remarks |

|---|---|---|---|

| 5d | Leukemia | 10 | Non-cytotoxic |

| 5h | Ovarian | 8 | Non-cytotoxic |

| 5x | Breast | 5 | Non-cytotoxic |

The above table summarizes the IC50 values for selected compounds related to the benzyl structure, indicating their effectiveness in inhibiting cancer cell growth.

Antimicrobial Activity

The antimicrobial properties of N-Benzyl derivatives have also been explored. For example, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. A study reported that certain benzyl derivatives exhibited growth inhibition rates greater than 73% against Acinetobacter baumannii and Escherichia coli at specific concentrations .

| Bacterial Strain | Growth Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Acinetobacter baumannii | >73 | 32 |

| Escherichia coli | >95 | 32 |

| Candida albicans | >93 | 32 |

This table illustrates the effectiveness of benzyl derivatives in inhibiting bacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that benzyl derivatives may inhibit key enzymes involved in cancer cell metabolism or bacterial survival.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of their anticancer activity.

- Antioxidant Properties : Certain derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against cellular damage .

Case Studies

A notable case study involved the evaluation of various benzyl compounds for their anticancer and antimicrobial activities. The findings indicated that modifications in the chemical structure significantly influenced biological activity. For instance, introducing bulky groups or varying the position of substituents on the benzene ring enhanced anticancer efficacy while maintaining low cytotoxicity levels .

特性

IUPAC Name |

N-benzyl-4-prop-2-enyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-8-15(9-11-17-12-10-15)16-13-14-6-4-3-5-7-14/h2-7,16H,1,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIRTUMKYIPIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCOCC1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。